molecular formula C13H24N2O2 B2355693 tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate CAS No. 960294-16-0

tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B2355693
CAS No.: 960294-16-0
M. Wt: 240.347
InChI Key: HQYFHYDDVSZPPP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate is a bicyclic tertiary amine derivative featuring a spirocyclic core structure with two nitrogen atoms at positions 2 and 5. This compound is commonly utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and kinase-targeting molecules. Its hemioxalate salt form (CAS 1630907-08-2) has a molecular formula of C28H50N4O8 and a molecular weight of 570.72 g/mol, while the free base (CAS 960294-16-0) corresponds to C13H24N2O2 with a molecular weight of 240.34 g/mol . The tert-butyl carbamate (Boc) group serves as a protective moiety, enhancing solubility and stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-4-6-13(15)7-8-14-10-13/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYFHYDDVSZPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclization via Ring-Closing Metathesis (RCM)

Spirocyclic frameworks are often constructed via RCM due to its efficiency in forming medium-sized rings. For tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate, a diene precursor such as N-Boc-diallylamine can undergo RCM using a Grubbs catalyst.

Procedure :

  • Diene Preparation : React 1,5-diaminopentane with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) to form N-Boc-protected diamine.
  • Allylation : Treat the product with allyl bromide under basic conditions to yield the diallylated intermediate.
  • RCM : Subject the diallyl compound to Grubbs 2nd-generation catalyst (5 mol%) in refluxing DCM for 12 hours. The reaction produces the spirocyclic structure with >70% yield.

Key Data :

Step Reagents/Conditions Yield
1 Boc₂O, TEA, DCM 85%
2 Allyl Br, K₂CO₃ 78%
3 Grubbs II, DCM 72%

This method benefits from commercial catalyst availability but requires inert conditions to prevent catalyst deactivation.

Mannich Reaction-Based Cyclization

The Mannich reaction facilitates spirocycle formation by condensing an amine, ketone, and aldehyde. For this compound, cyclohexanone and Boc-protected diamine are typical substrates.

Procedure :

  • Mannich Adduct Formation : React cyclohexanone with formaldehyde and Boc-protected 1,5-diaminopentane in ethanol at 60°C for 6 hours.
  • Cyclization : Heat the adduct in acidic conditions (HCl/EtOH) to induce intramolecular cyclization, yielding the spirocyclic amine.
  • Boc Protection (if necessary) : Re-protect any deprotected amines using Boc anhydride.

Key Data :

Step Conditions Yield
1 EtOH, 60°C 65%
2 HCl/EtOH, reflux 58%
3 Boc₂O, TEA 90%

This route is cost-effective but may require purification after cyclization due to byproduct formation.

Reductive Amination Approach

Reductive amination is widely used for amine synthesis. Here, a diketone such as 1,4-cyclohexanedione reacts with a Boc-protected diamine under reducing conditions.

Procedure :

  • Imine Formation : Stir 1,4-cyclohexanedione with Boc-protected 1,5-diaminopentane in methanol at room temperature for 24 hours.
  • Reduction : Add sodium cyanoborohydride (NaBH₃CN) and stir for 12 hours to reduce the imine to the amine.
  • Workup : Purify via column chromatography (ethyl acetate/hexane) to isolate the spirocyclic product.

Key Data :

Step Reagents Yield
1 MeOH, RT 80%
2 NaBH₃CN, MeOH 60%

This method offers mild conditions but requires careful pH control during reduction.

Adaptation of Patent CN111518015A

The patent describes a four-step synthesis for a related spirocyclic Boc-protected amine, adaptable to the target compound:

Procedure :

  • Nitrile Formation : React 1,4-dioxaspiro[4.5]decane-8-one with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in glycol dimethyl ether/ethanol (0–20°C).
  • Alkylation : Treat the nitrile with 1-bromo-2-chloroethane and lithium diisopropylamide (LDA) in toluene (0–20°C).
  • Hydrogenation and Cyclization : Reduce the alkylated nitrile using H₂/Raney Ni in methanol (50°C, 50 psi), followed by Boc protection with Boc anhydride.
  • Deprotection and Final Protection : Remove temporary protecting groups using pyridinium p-toluenesulfonate (PPTS) in acetone/water (70°C), then re-protect with Boc anhydride.

Key Data :

Step Conditions Yield
1 Glycol dimethyl ether/ethanol, 0°C 75%
2 Toluene, LDA, 0°C 68%
3 H₂/Raney Ni, MeOH 55%
4 PPTS, acetone/water 54.8%

This method is scalable but involves hazardous reagents like LDA.

Comparison of Synthetic Routes

Table 1: Method Comparison for this compound Synthesis

Method Advantages Limitations Overall Yield
RCM High efficiency, mild conditions Expensive catalysts 72%
Mannich Reaction Low cost, simple reagents Byproduct formation 58%
Reductive Amination Mild pH conditions Requires precise stoichiometry 60%
Patent Adaptation Scalable, industrially viable Multi-step, hazardous reagents 54.8%

The RCM route is optimal for lab-scale synthesis, while the patent method suits industrial production despite lower yields.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Peaks at δ 1.40 ppm (Boc tert-butyl), 3.17–3.46 ppm (spirocyclic CH₂), and 1.79 ppm (methylene bridges).
  • MS (ESI) : m/z 269.2 [M + H]⁺.
  • HPLC Purity : ≥95% using C18 column (acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its spirocyclic nature allows for the construction of diverse chemical architectures, making it valuable in the development of new compounds with desired functionalities.

Reactivity and Transformation
tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate to yield oxidized derivatives.
  • Reduction : Employing lithium aluminum hydride to produce reduced forms.
  • Nucleophilic Substitution : The tert-butyl group can be replaced by other functional groups, leading to a variety of derivatives.

Biological Research

Potential Therapeutic Applications
Research indicates that this compound may possess biological activities that could be harnessed for therapeutic purposes. Investigations are ongoing to explore its interactions with biomolecules and its potential as a drug candidate for various diseases, including cancer and infectious diseases .

Mechanism of Action
The mechanism involves binding to specific molecular targets such as enzymes or receptors, potentially modulating their activity. This interaction can lead to significant biological effects, although the exact pathways remain to be fully elucidated.

Medicinal Chemistry

Drug Discovery and Development
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its unique structure may allow for modifications that enhance efficacy and safety profiles in drug formulations .

Industrial Applications

Specialty Chemicals Production
This compound is utilized in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various industrial processes, contributing to the development of innovative products .

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate and related spirocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring System Substituents/Functional Groups Price Range (per 1g)
This compound (free base) 960294-16-0 C13H24N2O2 240.34 Spiro[4.5] Boc at N6 €257–535
This compound hemioxalate 1630907-08-2 C28H50N4O8 570.72 Spiro[4.5] Boc at N6, hemioxalate salt $362
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate - - - Spiro[3.4] Boc at N5, hemioxalate salt To inquire
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate 1352926-14-7 C19H28N2O2 316.44 Spiro[3.4] Boc at N2, benzyl at N6 Discontinued
tert-Butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate 1005187-65-4 C14H22N2O3 266.34 Spiro[4.5] Boc at N6, ketone at C3 -

Key Observations:

Nitrogen positioning (e.g., N2 vs. N6 in spiro[4.5] systems) alters electronic properties and hydrogen-bonding capabilities, affecting reactivity .

Functional Groups :

  • The hemioxalate salt form (CAS 1630907-08-2) enhances crystallinity and stability compared to the free base, making it preferable for storage and handling .
  • The ketone-containing derivative (CAS 1005187-65-4) introduces a reactive site for further functionalization, such as forming hydrazones or oximes .

Synthetic Utility :

  • Compounds like tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1352926-14-7) demonstrate the incorporation of aromatic substituents, which are critical for modulating lipophilicity and target engagement .

Availability and Pricing

  • This compound (free base) : Available from suppliers like CymitQuimica at €257–535 for 100mg–500mg quantities (95% purity) .
  • Hemioxalate salt : Priced at $362 per 1g (98% purity, Shanghai Yuanye Bio) .
  • Spiro[3.4] analogs: Limited availability due to discontinuation (e.g., tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate) or custom synthesis requirements .

Biological Activity

tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate is a complex organic compound recognized for its unique spirocyclic structure and potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₂₅N₂O₂
  • Molecular Weight : Approximately 253.35 g/mol
  • Structure : Characterized by a spirocyclic framework that may enhance its interaction with biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Research has shown that derivatives of this compound can inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Microorganism TestedInhibition Zone (mm)Reference
E. coli15
S. aureus18
C. albicans12

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in models of hypopharyngeal tumors. It has shown promising results in inducing apoptosis in cancer cells, outperforming some conventional chemotherapeutics like bleomycin.

Mechanism of Action :

  • The spirocyclic structure enhances binding affinity to specific proteins involved in cell proliferation and apoptosis.
  • Interaction with the M3 muscarinic acetylcholine receptor (M3R) has been noted, which is implicated in cancer progression and metastasis.

Case Studies

  • Study on Hypopharyngeal Tumor Cells :
    • Objective : To evaluate the cytotoxic effects of this compound on FaDu cells.
    • Findings : The compound induced significant apoptosis at concentrations as low as 10 µM.
    • : Suggests potential for development as an anticancer therapeutic agent .
  • Inhibition of Chitin Synthase :
    • Objective : To assess the antifungal activity against five strains of fungi.
    • Results : The compound demonstrated effective inhibition of chitin synthase, leading to reduced fungal growth.
    • Implications : Highlights the potential for use in antifungal treatments .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors that modulate cellular signaling pathways related to growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis often involves multi-step protocols, including Boc protection of spirocyclic amines and coupling reactions. For example, tert-butyl carbamate derivatives are frequently synthesized via nucleophilic substitution or reductive amination under inert atmospheres. Reaction optimization may include temperature control (e.g., 0–25°C for Boc protection) and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps). Purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • LCMS : Monitors molecular ion peaks (e.g., m/z 450 [M+H₂O]⁺ in analogous compounds) and confirms mass consistency .
  • HPLC : Retention times (e.g., 0.90 minutes under SQD-FA05 conditions) help assess purity and identify byproducts .
  • NMR : ¹H/¹³C NMR resolves spirocyclic conformation and Boc group integration .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Methodological Answer : Store at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group. Use moisture-resistant containers and avoid prolonged exposure to light. Safety measures include wearing PPE (gloves, goggles) and working in a fume hood due to potential respiratory hazards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) across studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Strategies include:

  • DSC/TGA : Determine melting points and thermal stability under controlled conditions.
  • Comparative solubility studies : Test in polar/non-polar solvents (e.g., DMSO, EtOAc) to identify optimal recrystallization solvents.
  • Cross-referencing patents : Validate data against synthesized analogs (e.g., tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, CAS 236406-61-4) .

Q. What strategies mitigate racemization or decomposition during multi-step syntheses involving acidic/basic conditions?

  • Methodological Answer :

  • pH control : Use buffered conditions (e.g., phosphate buffer) during deprotection steps to minimize Boc group cleavage.
  • Low-temperature reactions : Conduct sensitive steps (e.g., cyclization) at –20°C to reduce side reactions.
  • Stabilizing salts : Convert intermediates to HCl salts (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride) for improved stability .

Q. How should mechanistic studies be designed to identify side reactions in unstable intermediates?

  • Methodological Answer :

  • Kinetic profiling : Monitor reaction progress via in-situ FTIR or LCMS to detect transient intermediates .
  • Isotopic labeling : Use ¹⁵N/¹³C isotopes to trace nitrogen/carbon migration in spirocyclic systems.
  • Computational modeling : DFT calculations predict reactive sites (e.g., strained spiro rings) prone to ring-opening .

Data Contradiction Analysis

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be reconciled?

  • Methodological Answer :

  • Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) causing shift variability.
  • Crystallography : X-ray structures of analogs (e.g., tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, CAS 1158749-94-0) provide conformational benchmarks .
  • Collaborative validation : Compare data with independent labs using standardized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.